molecular formula C23H13ClN2O4S B11370983 N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11370983
M. Wt: 448.9 g/mol
InChI Key: QGNTYWJSZIOGRJ-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran, thiophene, and oxazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiophene intermediates, followed by their coupling with the oxazole moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: These are used for the initial synthesis of intermediates under controlled temperature and pressure conditions.

    Continuous Flow Reactors: These reactors are employed for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and thiophene rings using reagents like halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalysts.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of benzofuran, thiophene, and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H13ClN2O4S

Molecular Weight

448.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H13ClN2O4S/c24-14-9-7-13(8-10-14)21(27)22-20(15-4-1-2-5-17(15)29-22)25-23(28)16-12-18(30-26-16)19-6-3-11-31-19/h1-12H,(H,25,28)

InChI Key

QGNTYWJSZIOGRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=NOC(=C4)C5=CC=CS5

Origin of Product

United States

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